3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione
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Overview
Description
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is a chemical compound with a complex structure that includes a chloro group and a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The chloro group and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Uniqueness
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chloro functionality is required.
Properties
CAS No. |
6343-12-0 |
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Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
2-chloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C9H7ClO3/c10-9-5-2-1-4(3-5)6(9)7(11)13-8(9)12/h1-2,4-6H,3H2 |
InChI Key |
PMLRFHVVTBAUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3(C2C(=O)OC3=O)Cl |
Origin of Product |
United States |
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